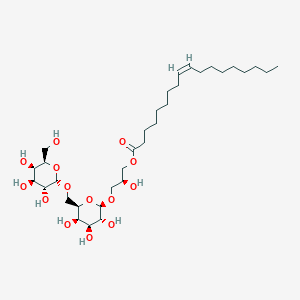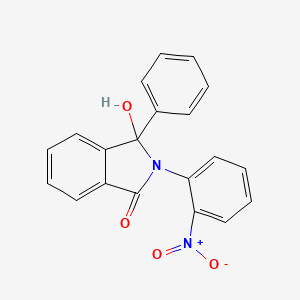![molecular formula C21H15ClN2O4 B14159169 4-{[(2-{[(2-Chlorophenyl)carbonyl]amino}phenyl)carbonyl]amino}benzoic acid CAS No. 6033-73-4](/img/structure/B14159169.png)
4-{[(2-{[(2-Chlorophenyl)carbonyl]amino}phenyl)carbonyl]amino}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[(2-{[(2-Chlorophenyl)carbonyl]amino}phenyl)carbonyl]amino}benzoic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a benzoic acid core substituted with chlorophenyl and phenylcarbonyl groups. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2-{[(2-Chlorophenyl)carbonyl]amino}phenyl)carbonyl]amino}benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the intermediate: The initial step involves the reaction of 2-chlorobenzoyl chloride with aniline to form 2-{[(2-Chlorophenyl)carbonyl]amino}aniline.
Coupling reaction: The intermediate is then reacted with benzoyl chloride to form this compound.
The reaction conditions often require the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
4-{[(2-{[(2-Chlorophenyl)carbonyl]amino}phenyl)carbonyl]amino}benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like hydroxide ions or amines in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
4-{[(2-{[(2-Chlorophenyl)carbonyl]amino}phenyl)carbonyl]amino}benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4-{[(2-{[(2-Chlorophenyl)carbonyl]amino}phenyl)carbonyl]amino}benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
類似化合物との比較
Similar Compounds
4-{[(2-{[(2-Bromophenyl)carbonyl]amino}phenyl)carbonyl]amino}benzoic acid: Similar structure but with a bromine atom instead of chlorine.
4-{[(2-{[(2-Fluorophenyl)carbonyl]amino}phenyl)carbonyl]amino}benzoic acid: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
The presence of the chlorine atom in 4-{[(2-{[(2-Chlorophenyl)carbonyl]amino}phenyl)carbonyl]amino}benzoic acid imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity. This makes it distinct from its bromine and fluorine analogs, which may exhibit different reactivity and biological effects.
特性
CAS番号 |
6033-73-4 |
|---|---|
分子式 |
C21H15ClN2O4 |
分子量 |
394.8 g/mol |
IUPAC名 |
4-[[2-[(2-chlorobenzoyl)amino]benzoyl]amino]benzoic acid |
InChI |
InChI=1S/C21H15ClN2O4/c22-17-7-3-1-5-15(17)19(25)24-18-8-4-2-6-16(18)20(26)23-14-11-9-13(10-12-14)21(27)28/h1-12H,(H,23,26)(H,24,25)(H,27,28) |
InChIキー |
HMSKCPQZCPNPSC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C(=O)O)NC(=O)C3=CC=CC=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-butyl-3-chloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B14159088.png)
![4-propan-2-yloxy-5H-pyrimido[5,4-b]indole](/img/structure/B14159099.png)
![5-Tert-butyl-7-(heptafluoropropyl)-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B14159105.png)

![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-cyclopentylpropanamide](/img/structure/B14159118.png)
![4-[[4-(dimethylamino)phenyl]-(3-methylphenyl)methyl]-N,N-dimethylaniline](/img/structure/B14159126.png)


![4-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}benzonitrile](/img/structure/B14159145.png)


![7-{[(3-cyanophenyl)carbonyl]amino}-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14159164.png)
![N~4~-[(Furan-2-yl)methyl]-2-(morpholin-4-yl)-5-nitropyrimidine-4,6-diamine](/img/structure/B14159166.png)
![1-(4-fluorophenyl)-3-{4-[(E)-phenyldiazenyl]phenyl}urea](/img/structure/B14159167.png)
